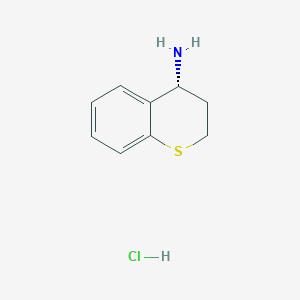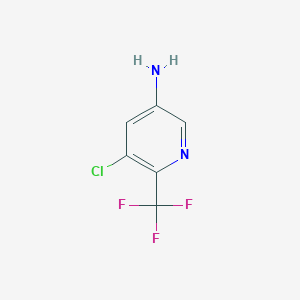![molecular formula C22H19NO2 B13141843 (2S)-2-[(9-phenylfluoren-9-yl)amino]propanoic acid](/img/structure/B13141843.png)
(2S)-2-[(9-phenylfluoren-9-yl)amino]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-[(9-phenylfluoren-9-yl)amino]propanoic acid is a compound that belongs to the class of amino acids It is characterized by the presence of a phenylfluorenyl group attached to the nitrogen atom of the amino acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[(9-phenylfluoren-9-yl)amino]propanoic acid typically involves the protection of the amino group with the phenylfluorenyl group. One common method involves the use of (9-phenylfluoren-9-yl)chloroformate as a protecting agent. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the protected amino acid .
Industrial Production Methods
On an industrial scale, the synthesis of this compound can be achieved through large-scale preparation techniques. These methods often involve the use of automated synthesis equipment and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(2S)-2-[(9-phenylfluoren-9-yl)amino]propanoic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where the phenylfluorenyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted amino acids .
Scientific Research Applications
(2S)-2-[(9-phenylfluoren-9-yl)amino]propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: This compound is utilized in the study of protein structure and function due to its ability to act as a protecting group for amino acids.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S)-2-[(9-phenylfluoren-9-yl)amino]propanoic acid involves its interaction with various molecular targets. The phenylfluorenyl group acts as a protecting group, preventing unwanted reactions at the amino site. This allows for selective reactions at other functional groups, facilitating the synthesis of complex molecules .
Comparison with Similar Compounds
Similar Compounds
(9-Phenylfluoren-9-yl)methoxycarbonyl (Fmoc) amino acids: These compounds also use the phenylfluorenyl group for protection but differ in the protecting group attached to the amino acid.
(3S, 4S)-3-(tert-Butoxycarbonyl)amino-4-methylpyrrolidine: This compound uses a different protecting group but serves a similar purpose in synthetic chemistry.
Uniqueness
The uniqueness of (2S)-2-[(9-phenylfluoren-9-yl)amino]propanoic acid lies in its ability to prevent racemization and its stability under various reaction conditions. This makes it a valuable tool in the synthesis of enantiomerically pure compounds .
Properties
Molecular Formula |
C22H19NO2 |
|---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
(2S)-2-[(9-phenylfluoren-9-yl)amino]propanoic acid |
InChI |
InChI=1S/C22H19NO2/c1-15(21(24)25)23-22(16-9-3-2-4-10-16)19-13-7-5-11-17(19)18-12-6-8-14-20(18)22/h2-15,23H,1H3,(H,24,25)/t15-/m0/s1 |
InChI Key |
BIPTVPZFIZKZRT-HNNXBMFYSA-N |
Isomeric SMILES |
C[C@@H](C(=O)O)NC1(C2=CC=CC=C2C3=CC=CC=C31)C4=CC=CC=C4 |
Canonical SMILES |
CC(C(=O)O)NC1(C2=CC=CC=C2C3=CC=CC=C31)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


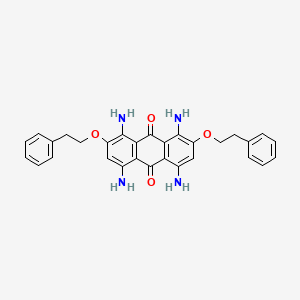
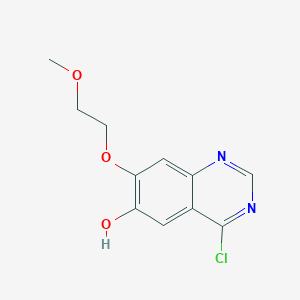
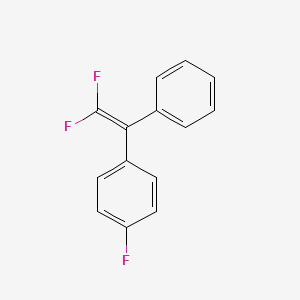
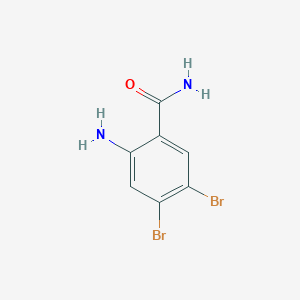
![2'-Deoxy-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}adenosine](/img/structure/B13141790.png)
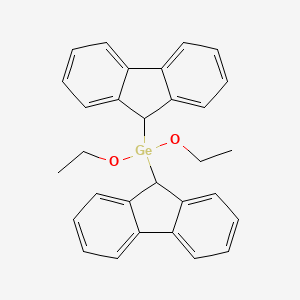
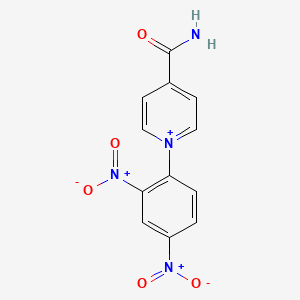

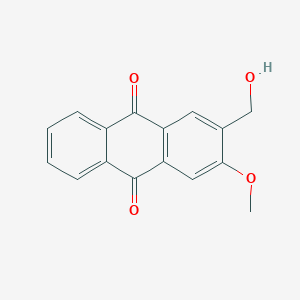
![6-Methyl-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-c]pyridine-2-carboxylicacid](/img/structure/B13141813.png)
